4-chlorophenyl hexopyranoside
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Description
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, where components like helicid and 4-chloroacetophenone are reacted in ethanol, highlighting the importance of solvent choice and reaction conditions for successful synthesis (Cong-ling Yang et al., 2009).
Molecular Structure Analysis
Molecular structure analysis shows that compounds with similar structural frameworks often adopt specific conformations, such as chair conformations for pyranoside rings, demonstrating the influence of molecular structure on compound properties (Cong-ling Yang et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 4-chlorophenyl hexopyranoside derivatives can lead to various products, demonstrating the compound's reactivity and potential for diverse chemical transformations. For example, reactions with benzoic acid, triphenyl-phosphine, and diethyl azodicarboxylate showcase its versatility in chemical synthesis (R. Guthrie et al., 1981).
Physical Properties Analysis
The physical properties of such compounds, including crystal structure and solvate formation, are crucial for understanding their behavior in different environments. Crystallographic studies provide insights into intermolecular interactions, which are essential for designing compounds with desired physical properties (Cong-ling Yang et al., 2009).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents and conditions, highlight the compound's potential applications in synthesis and as intermediates in producing biologically active molecules. Understanding these properties is crucial for exploring the full potential of 4-chlorophenyl hexopyranoside derivatives in chemical synthesis and other applications (R. Guthrie et al., 1981).
Future Directions
The future directions for research on 4-chlorophenyl hexopyranoside could involve further exploration of its synthesis, structure, and potential applications. Given the biological activity of similar compounds, it may be worthwhile to investigate its potential uses in pharmaceuticals or other industries .
properties
IUPAC Name |
2-(4-chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNZLQTUEWINQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385816 |
Source
|
Record name | F1361-0042 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
CAS RN |
4756-30-3 |
Source
|
Record name | F1361-0042 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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